molecular formula C6H12N2O2 B12882918 (S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid

(S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B12882918
M. Wt: 144.17 g/mol
InChI Key: YZWQYLIPNGADBK-YFKPBYRVSA-N
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Description

(S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid is a chiral, bifunctional pyrrolidine derivative of significant interest in medicinal and organic chemistry. Its structure, featuring both an aminomethyl group and a carboxylic acid on a saturated pyrrolidine ring, makes it a versatile scaffold for constructing more complex molecules. The saturated, three-dimensional nature of the pyrrolidine ring is a privileged structure in drug discovery, contributing to favorable physicochemical properties and the ability to explore a broader pharmacophore space compared to flat, aromatic scaffolds . This compound serves as a critical synthetic intermediate and building block in pharmaceutical research. Pyrrolidine derivatives are extensively explored in the development of ligands for G-protein-coupled receptors (GPCRs) . The stereochemistry of the pyrrolidine ring is crucial for biological activity, as different enantiomers can exhibit vastly different binding affinities and biological profiles due to the enantioselective nature of protein targets . Furthermore, chiral pyrrolidine structures are integral to the field of organocatalysis, where they are used to promote asymmetric transformations . The specific (S)-configuration of this compound, combined with its two reactive functional groups, allows researchers to incorporate a defined chiral framework into potential drug candidates, such as dual-acting 5-HT6R/D3R antagonists for neurodegenerative disorders , or to develop novel chiral derivatization reagents for the enantiomeric separation of amines and carboxylic acids in analytical chemistry . Its mechanism of action in research applications is derived from its ability to act as a stereochemically defined scaffold that can influence the three-dimensional binding orientation of a molecule at its biological target. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

(2S)-1-(aminomethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H12N2O2/c7-4-8-3-1-2-5(8)6(9)10/h5H,1-4,7H2,(H,9,10)/t5-/m0/s1

InChI Key

YZWQYLIPNGADBK-YFKPBYRVSA-N

Isomeric SMILES

C1C[C@H](N(C1)CN)C(=O)O

Canonical SMILES

C1CC(N(C1)CN)C(=O)O

Origin of Product

United States

Preparation Methods

Alkylation of Pyrrolidine-2-carboxylic Acid Derivatives

This method involves the activation of the hydroxyl or amino group on a pyrrolidine-2-carboxylic acid derivative, followed by alkylation with an appropriate alkylating agent.

  • Activation : The hydroxyl group can be activated using strong bases such as metallic sodium, sodium hydride, or n-butyllithium to form sodium or lithium alkoxides.
  • Alkylation : The activated intermediate reacts with alkylating reagents (e.g., alkyl halides) in the presence of phase transfer catalysts like quaternary ammonium salts or polyethylene glycol to facilitate the reaction.
  • Stereochemical Control : If the starting material is a single enantiomer, the alkylation can proceed without racemization if the carboxyl group is protected or deprotected appropriately.
  • Catalytic Hydrogenation : For derivatives containing double bonds, catalytic hydrogenation can be used to obtain cis isomers selectively, preserving stereochemistry.

Advantages : This method uses relatively cheap raw materials, mild reaction conditions, and simple operations, which reduce production costs.

Step Reagents/Conditions Purpose Notes
Hydroxyl activation Metallic sodium, sodium hydride, or n-butyllithium Formation of alkoxide intermediate Requires inert atmosphere
Alkylation Alkyl halide + phase transfer catalyst (quaternary ammonium salt, PEG) Introduction of aminomethyl group Control of temperature to avoid racemization
Deprotection Acid or base treatment Removal of protecting groups Maintains chiral integrity if done carefully
Catalytic hydrogenation Raney nickel or Pd/C, H2 gas Saturation of double bonds, cis isomer formation Avoids racemization if starting from chiral compound

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aminomethyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

Scientific Research Applications

(S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Its unique structure allows it to bind to active sites of enzymes, thereby altering their function and leading to specific biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

  • Aminomethyl vs. Bulky Substituents: The target compound’s aminomethyl group (NH₂CH₂-) is smaller and more basic compared to bulky groups like adamantyl () or benzyl ester (). This may enhance solubility in polar solvents but reduce membrane permeability.
  • Carboxylic Acid Positioning : All analogs retain the carboxylic acid at the 2-position, critical for metal coordination () or hydrogen bonding ().
  • Chirality: The (S)-configuration is conserved in most analogs, suggesting stereochemical importance in biological activity (e.g., Lisinopril in ).

Physicochemical Properties

  • Molecular Weight : Ranges from 155.19 () to 1,347.6 (). Lower MW analogs (e.g., allyl derivative) may exhibit better bioavailability, while peptide conjugates () are suited for targeted delivery.
  • Stability : Hydroxyl-containing compounds () require controlled storage (-20°C), whereas allyl derivatives () are stable at 2–8°C.

Research Findings and Limitations

  • Gaps in Data: Direct data on (S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid is absent in the evidence; inferences rely on analogs.
  • Safety Profiles : Analogs like ’s compound (H302: harmful if swallowed) highlight the need for targeted toxicity studies.

Biological Activity

(S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid, also known as (S)-AMPA, is a compound of increasing interest in medicinal chemistry due to its various biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

(S)-AMPA is a pyrrolidine derivative characterized by the presence of an amino group and a carboxylic acid functional group. Its chemical structure can be represented as follows:

  • Molecular Formula : C6_6H12_12N2_2O2_2
  • Molecular Weight : 144.17 g/mol
  • CAS Number : 118978-71-7

The biological activity of (S)-AMPA primarily stems from its interaction with various biological targets, including receptors and enzymes. It has been shown to act as an agonist at certain glutamate receptors, which play a crucial role in neurotransmission and synaptic plasticity.

Neuroprotective Effects

Research indicates that (S)-AMPA exhibits neuroprotective properties, particularly in models of neurodegenerative diseases. In vitro studies have demonstrated that (S)-AMPA can:

  • Reduce neuronal apoptosis : By modulating apoptotic pathways, it helps protect neurons from cell death induced by oxidative stress.
  • Enhance synaptic plasticity : It promotes long-term potentiation (LTP), which is essential for learning and memory processes.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of (S)-AMPA against various bacterial strains. The compound has shown promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL

These findings suggest that (S)-AMPA could serve as a lead compound for developing new antibacterial agents.

Anticancer Properties

(S)-AMPA has also been investigated for its anticancer properties. It has been found to inhibit the proliferation of cancer cells in vitro through mechanisms such as:

  • Induction of apoptosis in tumor cells.
  • Inhibition of key signaling pathways involved in cell growth and survival.

Case Studies

  • Neuroprotection in Animal Models :
    A study conducted on mice subjected to ischemic injury showed that administration of (S)-AMPA significantly reduced brain damage and improved functional recovery compared to control groups.
  • Antimicrobial Efficacy :
    In a comparative study against standard antibiotics, (S)-AMPA demonstrated superior activity against resistant strains of Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent.

Research Findings

Several studies have contributed to understanding the biological activity of (S)-AMPA:

  • A study published in MDPI highlighted the structural characteristics that enhance its receptor binding affinity and biological efficacy .
  • Another research article focused on the synthesis and evaluation of various derivatives of pyrrolidine compounds, including (S)-AMPA, demonstrating their diverse pharmacological profiles .

Q & A

Q. What are the recommended storage conditions for (S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid to ensure stability?

Methodological Answer:

  • Storage Guidelines : Store in a tightly sealed container under inert gas (e.g., nitrogen) to prevent oxidation or moisture absorption. Keep in a cool (2–8°C), dark environment away from incompatible materials like strong oxidizers .
  • Stability Monitoring : Regularly assess purity via HPLC or NMR, especially after long-term storage. Degradation products (e.g., oxidized amines) can form under suboptimal conditions .

Q. How should researchers handle potential hazards associated with this compound, such as skin/eye irritation?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or handling powders to avoid inhalation of dust .
  • Emergency Protocols :
    • Skin Contact : Immediately rinse with water for 15 minutes; remove contaminated clothing .
    • Eye Exposure : Flush with saline or water for 20 minutes; seek medical attention if irritation persists .
  • Ventilation : Install local exhaust systems to maintain airborne concentrations below OSHA thresholds .

Q. What spectroscopic and chromatographic methods are suitable for characterizing (S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm stereochemistry and functional groups (e.g., aminomethyl and carboxylic acid). Compare chemical shifts with literature data for similar pyrrolidine derivatives .
  • Infrared (IR) Spectroscopy : Identify characteristic peaks for amine (N–H stretch, ~3300 cm1^{-1}) and carboxylic acid (O–H stretch, ~2500–3000 cm1^{-1}) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity. Use chiral columns to verify enantiomeric excess .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during the synthesis of (S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid?

Methodological Answer:

  • Chiral Resolution : Use enzymatic resolution with proteases (e.g., subtilisin) to selectively hydrolyze undesired enantiomers .
  • Asymmetric Catalysis : Optimize reaction conditions (e.g., Ru-BINAP catalysts) for stereoselective formation of the pyrrolidine ring .
  • Analytical Validation :
    • Chiral HPLC : Compare retention times with standards (e.g., (R)-isomer).
    • Polarimetry : Measure specific rotation ([α]D_D) and cross-reference with literature values .

Q. What strategies optimize coupling reactions involving this compound in peptide synthesis?

Methodological Answer:

  • Activation Methods : Use carbodiimides (e.g., EDC/HOBt) to activate the carboxylic acid group for amide bond formation. Avoid side reactions by maintaining pH 4–6 .
  • Solvent Selection : Conduct reactions in DMF or DCM to enhance solubility and minimize racemization .
  • Protecting Groups : Temporarily protect the aminomethyl group with tert-butoxycarbonyl (Boc) to prevent undesired side reactions during coupling .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization :
    • Enzyme Inhibition Studies : Use consistent buffer systems (e.g., Tris-HCl pH 7.4) and substrate concentrations to compare IC50_{50} values for ACE inhibition .
    • Cell-Based Assays : Normalize data to cell viability controls (e.g., MTT assays) to account for cytotoxicity .
  • Data Reconciliation :
    • Meta-Analysis : Pool results from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
    • Structural Modifications : Compare analogs (e.g., methyl or fluorobenzyl derivatives) to isolate structure-activity relationships .

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